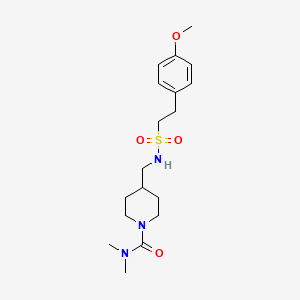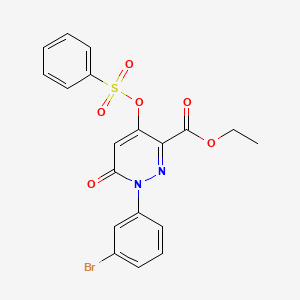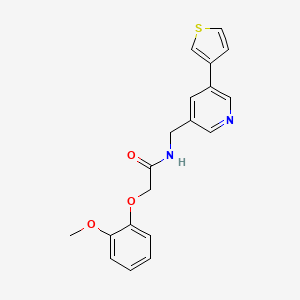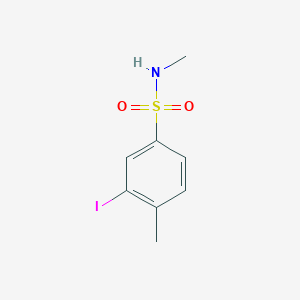
4-((2-(4-methoxyphenyl)ethylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((2-(4-methoxyphenyl)ethylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs due to its ability to mimic a variety of bioactive motifs .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex, given the presence of multiple functional groups and a cyclic structure . The exact structure would depend on the specific arrangement and stereochemistry of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine ring, the sulfonamide group, and the methoxyphenyl group . These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the nonpolar methoxyphenyl group could impact its solubility and stability .科学的研究の応用
Blood-Brain Barrier Penetration Studies
Research on acridine antitumor drugs, including analogs like CI-921 which shares structural features such as methoxyphenyl and sulfonamide groups, demonstrates the penetration of these compounds through the blood-brain barrier. This suggests potential applications in developing central nervous system (CNS)-active therapeutic agents (Cornford, Young, & Paxton, 2004).
Synthesis and Biological Activity of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, incorporating methoxy and sulfonamide functionalities, explores their anti-inflammatory and analgesic activities. This demonstrates the utility of these functional groups in synthesizing compounds with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity Studies
The synthesis and evaluation of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide compounds for their antimicrobial activities against a variety of pathogens highlight the application of sulfonamide-based compounds in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Enzyme Inhibitory and Kinetics Mechanism Studies
A study on N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides for their Alzheimer’s disease therapeutic potential through acetylcholinesterase inhibitory activity exemplifies the research into sulfonamide compounds for neurological disorder treatments (Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).
Synthesis and Characterization of Polymers
The synthesis and characterization of polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile, involving ester and amide functionalities, shed light on the development of high-performance materials with potential applications in various industries (Saxena, Rao, Prabhakaran, & Ninan, 2003).
将来の方向性
特性
IUPAC Name |
4-[[2-(4-methoxyphenyl)ethylsulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-20(2)18(22)21-11-8-16(9-12-21)14-19-26(23,24)13-10-15-4-6-17(25-3)7-5-15/h4-7,16,19H,8-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCKOSDMVUQHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2457715.png)
![(E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2457716.png)

![4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2457720.png)


![6-[4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2457726.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2457728.png)
![5-Chloro-2-methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzenesulfonamide](/img/structure/B2457729.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2457733.png)
![1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzimidazole](/img/structure/B2457735.png)
